N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine
Description
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a Boc (tert-butoxycarbonyl)-protected methanamine derivative featuring a 3-fluoro-5-methyl-substituted pyridine ring. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and agrochemical research. This compound’s molecular formula is C₁₂H₁₆FN₂O₂, with a molecular weight of 239.21 g/mol.
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[(3-fluoro-5-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-8-5-9(13)10(14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
FKESVDWJRBZTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-fluoro-5-methylpyridine, is synthesized through a series of reactions involving halogenation and methylation.
Introduction of the Methanamine Group: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Two distinct methods are documented:
Method A: Trifluoroacetic Acid (TFA)-Mediated Deprotection
-
Conditions : TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Mechanism : Protonation of the Boc carbonyl oxygen followed by tert-butyl cation elimination (Figure 1A) .
Method B: HCl/Dioxane Deprotection
This method avoids harsh conditions, preserving sensitive functional groups .
Nucleophilic Aromatic Substitution at the Pyridine Ring
The electron-deficient 3-fluoro-5-methylpyridine moiety undergoes nucleophilic substitution. Key reactions include:
Fluorine Displacement
-
Reagents : Primary/secondary amines, alkoxides, or thiols under basic conditions.
-
Example :
-
Conditions : EtOH reflux with KCO.
-
Challenges : Steric hindrance from the adjacent methyl group slows kinetics.
-
Functionalization of the Free Amine
After Boc removal, the primary amine participates in:
Acylation
Suzuki–Miyaura Coupling
-
Application : Introduces aryl/heteroaryl groups to the pyridine ring.
-
Conditions : Pd(PPh), NaCO, DME/HO at 80°C.
Tetrazine Ligation
The deprotected amine reacts with tetrazines for bioorthogonal applications:
Comparative Reaction Table
Mechanistic Considerations
-
Boc Deprotection : Proceeds via a tetrahedral intermediate when using amines like 3-methoxypropylamine (Figure 1B) .
-
SN_NNAr : The fluorine’s electronegativity and pyridine’s electron-withdrawing nature activate the ring for nucleophilic attack.
Stability and Side Reactions
Scientific Research Applications
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine involves its interaction with specific molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. The fluorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine with analogs differing in heterocyclic cores, substituents, and amine functionalities.
Structural and Functional Group Variations
Pyridine-Based Analogs
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine
- Molecular Formula : C₁₁H₁₁ClF₃N₂
- Molecular Weight : 269.67 g/mol
- Key Differences :
- Substituents: 3-chloro and 5-trifluoromethyl groups (vs. 3-fluoro and 5-methyl in the target compound).
- Amine Group: Cyclopropanamine (unprotected) vs. Boc-methanamine.
- Impact: The electron-withdrawing Cl and CF₃ groups reduce pyridine ring basicity compared to the target’s F and CH₃ substituents.
Heterocycle-Swapped Analogs
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine
- Molecular Formula : C₁₅H₁₅ClFN₃S
- Molecular Weight : 323.81 g/mol
- Key Differences :
- Core Structure: Thienyl-pyrazole hybrid (vs. pyridine in the target).
- Amine Group: Unprotected methanamine.
- Impact :
N-[(3-Methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine
- Molecular Formula : C₁₀H₁₈N₃
- Molecular Weight : 180.27 g/mol
- Key Differences :
- Core Structure: Pyrazole with 3-methyl and 1-propyl groups.
- Amine Group: Ethylamine (unprotected).
- Impact :
Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Boc Protection : The Boc group in the target compound reduces polarity, favoring solubility in dichloromethane (DCM) or tetrahydrofuran (THF) over water .
- Substituent Effects : Fluorine’s electronegativity and methyl’s steric bulk in the target compound balance electronic modulation and steric hindrance, unlike the strongly electron-withdrawing Cl/CF₃ groups in analogs .
- Amine Functionality : Unprotected amines (e.g., ethylamine, cyclopropanamine) exhibit higher reactivity but lower stability compared to Boc-protected derivatives.
Biological Activity
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships, and relevant studies related to this compound.
Chemical Structure and Properties
This compound is characterized by a Boc (tert-butyloxycarbonyl) protecting group on the amine, which enhances its stability and solubility. The presence of a fluorine atom and a methyl group on the pyridine ring can influence its interaction with biological targets.
1. Antiparasitic Activity
Research indicates that modifications in the pyridine ring can significantly affect the antiparasitic activity of related compounds. For instance, the incorporation of polar functionalities improved solubility but had mixed effects on metabolic stability and activity against parasites. Compounds with similar structural features to this compound were tested, showing varying degrees of efficacy in inhibiting parasite growth, with some derivatives exhibiting EC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. For example, derivatives of pyridine-based compounds have demonstrated inhibitory activity against p38 MAPK, a key regulator in inflammatory responses. It has been shown that modifications to the pyridine structure can enhance or diminish this activity depending on the substituents present .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine in the 3-position enhances binding affinity to certain targets while also improving metabolic stability.
- Methyl Group Influence : The methyl group at position 5 can affect lipophilicity and overall pharmacokinetic properties, impacting absorption and distribution .
Case Study 1: Antiparasitic Efficacy
A study evaluated various derivatives of pyridine-based compounds, including this compound, for their antiparasitic properties. The findings highlighted that certain modifications led to enhanced potency against specific parasites, with EC50 values as low as 0.011 μM for optimized variants .
Case Study 2: Inhibition of p38 MAPK
In another investigation focusing on p38 MAPK inhibitors, several compounds structurally related to this compound were synthesized and tested for their ability to inhibit TNF-alpha release in human blood samples. Some derivatives exhibited over a 110-fold increase in inhibition compared to baseline levels, indicating significant therapeutic potential .
Data Tables
| Compound | Target Activity | EC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Antiparasitic | 0.023 | High potency |
| Derivative A | p38 MAPK Inhibition | <0.032 | Significant inhibition |
| Derivative B | Antiparasitic | 0.011 | Optimized structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
